![molecular formula C9H17NO B12860947 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure with a hexahydrocyclopenta[c]pyrrole ring system, making it an interesting subject for chemical research and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of sulfur ylides with carbonyl compounds can lead to the formation of the desired compound through an intramolecular cyclization process . This method offers mild reaction conditions and high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The use of catalysts, such as palladium-based catalysts, can enhance the reaction rates and selectivity . Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group allows for oxidation reactions, while the nitrogen-containing ring can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic applications, such as in the development of new drugs . Additionally, in the industry, it is used in the production of various chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol include other heterocyclic compounds with similar ring structures, such as pyrrolidinones and pyrroline derivatives . These compounds share some structural features and reactivity patterns.
Uniqueness: What sets this compound apart is its unique combination of a hexahydrocyclopenta[c]pyrrole ring and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]ethanol |
InChI |
InChI=1S/C9H17NO/c11-5-4-10-6-8-2-1-3-9(8)7-10/h8-9,11H,1-7H2/t8-,9+ |
Clave InChI |
WSJXPUVMCYQVHS-DTORHVGOSA-N |
SMILES isomérico |
C1C[C@@H]2CN(C[C@@H]2C1)CCO |
SMILES canónico |
C1CC2CN(CC2C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
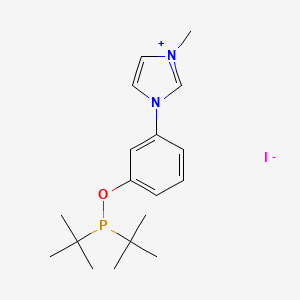
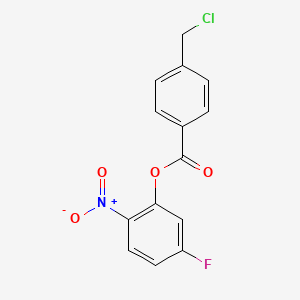
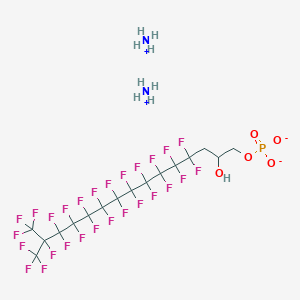

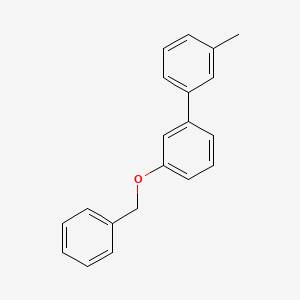
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
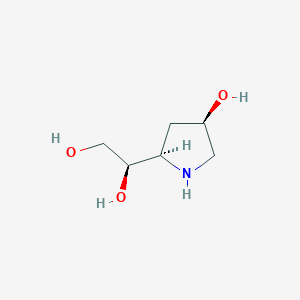
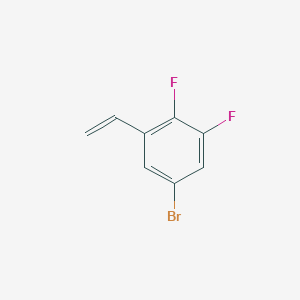
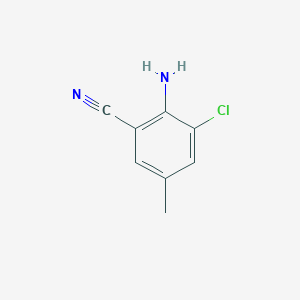
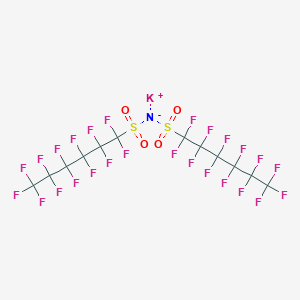
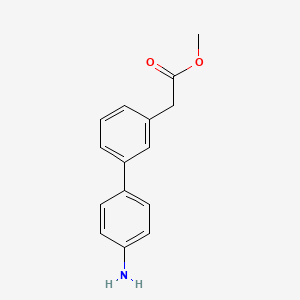
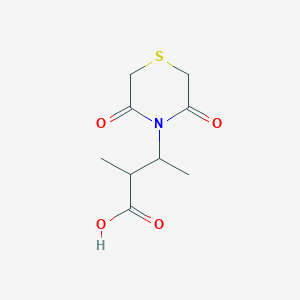
![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
